(4E)-2-(3,4-dichlorophenyl)-4-(3-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolones: Compounds with similar pyrazolone structures but different substituents on the aromatic rings.
Hydroxyphenylpyrazolones: Compounds with hydroxyl groups on the phenyl rings, similar to the hydroxyl group in the given compound.
Uniqueness
The uniqueness of 2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(3-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-14(8-11-3-2-4-13(22)7-11)17(23)21(20-10)12-5-6-15(18)16(19)9-12/h2-9,22H,1H3/b14-8+ |
InChI Key |
LYWUMTVKAAPYJT-RIYZIHGNSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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